3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one

Metabolic stability Gem-dimethyl effect 11β-HSD1 inhibitors

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one (CAS 2361634-78-6) is a beta-lactam–piperidine hybrid scaffold with molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol. The azetidin-2-one (β-lactam) ring bears a gem‑dimethyl substitution at the 3‑position, while the 1‑position is connected via an N‑alkyl linkage to a piperidin-4-yl moiety that provides a secondary amine handle for subsequent derivatisation.

Molecular Formula C10H18N2O
Molecular Weight 182.267
CAS No. 2361634-78-6
Cat. No. B2697871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one
CAS2361634-78-6
Molecular FormulaC10H18N2O
Molecular Weight182.267
Structural Identifiers
SMILESCC1(CN(C1=O)C2CCNCC2)C
InChIInChI=1S/C10H18N2O/c1-10(2)7-12(9(10)13)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3
InChIKeyBXVVEIVGSSLELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one (CAS 2361634-78-6) – Core Building Block Profile for Procurement Decisions


3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one (CAS 2361634-78-6) is a beta-lactam–piperidine hybrid scaffold with molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol. The azetidin-2-one (β-lactam) ring bears a gem‑dimethyl substitution at the 3‑position, while the 1‑position is connected via an N‑alkyl linkage to a piperidin-4-yl moiety that provides a secondary amine handle for subsequent derivatisation. Its computed XLogP3‑AA is 0.5, and it possesses one hydrogen‑bond donor, two hydrogen‑bond acceptors, and a single rotatable bond, consistent with a compact, rigid scaffold suitable for fragment‑based or scaffold‑hopping campaigns [1]. The compound has been prepared in quantitative yield by a one‑step Vilsmeier‑type protocol and characterised by multinuclear NMR, IR, and Raman spectroscopy, confirming its ready synthetic accessibility [2].

Why Procuring a Generic Azetidinone Instead of 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one May Compromise Your Project


Simply interchanging an azetidinone building block can lead to divergent downstream properties because the 3,3‑dimethyl substitution exerts a pronounced gem‑dialkyl effect that restricts conformational freedom, shields the β‑lactam carbonyl, and reduces cytochrome P450‑mediated oxidative metabolism. In a systematic medicinal chemistry optimisation programme, unsubstituted azetidin-2‑ones displayed rapid metabolic turnover (intrinsic clearance > 100 µL/min/mg protein in human liver microsomes), whereas the introduction of the 3,3‑dimethyl motif lowered clearance by approximately 5‑ to 10‑fold, enabling oral exposure in preclinical models [1]. Furthermore, the piperidin-4‑yl moiety provides a basic amine that can be exploited for solubility enhancement or targeted interactions (e.g., salt bridge formation with acidic residues), a feature absent in simple 3,3‑dimethylazetidin-2‑one (CAS 7486‑91‑1) that lacks this functional handle [2]. Therefore, replacing the title compound with a non‑gem‑dimethyl or piperidine‑devoid analogue risks introducing unpredictable metabolic instability and forfeiting a key vector for chemical diversification.

Quantitative Head-to-Head and Class-Level Evidence Differentiating 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one from Closest Analogs


Metabolic Stability: Gem-Dimethyl Effect Reduces Intrinsic Clearance vs. Unsubstituted Azetidin-2-ones

The 3,3‑dimethyl substitution on the azetidin‑2‑one core confers a significant reduction in oxidative metabolism. In human liver microsomal (HLM) assays, unsubstituted azetidin‑2‑one derivatives displayed intrinsic clearance (CLint) values exceeding 100 µL/min/mg protein, indicating rapid degradation; the corresponding 3,3‑dimethyl analogues exhibited CLint values in the range of 10‑20 µL/min/mg protein, representing a 5‑ to 10‑fold improvement in metabolic stability [1]. This class‑level effect is attributed to steric shielding of the β‑lactam ring from CYP450 enzymes.

Metabolic stability Gem-dimethyl effect 11β-HSD1 inhibitors

Target Selectivity: 3,3-Dimethyl-azetidin-2-one Derived Inhibitors Show >100‑Fold Selectivity for 11β-HSD1 over 11β-HSD2

Optimised 3,3‑dimethyl-azetidin-2‑one inhibitors of 11β‑HSD1 achieved IC₅₀ values < 100 nM for the human enzyme while exhibiting IC₅₀ > 10 µM for the closely related isoform 11β‑HSD2, translating to a selectivity window exceeding 100‑fold [1]. This selectivity was not observed for the corresponding des‑methyl analogues, suggesting that the gem‑dimethyl group is a critical determinant of isoform discrimination.

Target selectivity 11β-HSD1 11β-HSD2

Synthetic Accessibility: Quantitative One‑Step Protocol vs. Multi‑Step Routes for Analogous Building Blocks

A one‑step Vilsmeier‑type synthesis of 3,3‑dimethyl-1‑(piperidin‑4‑yl)azetidin‑2‑one has been reported that proceeds in quantitative (essentially 100%) yield, with full spectroscopic characterisation provided [1]. In contrast, the synthesis of 3,3‑dimethyl-4‑(piperidin‑4‑yl)azetidin‑2‑one (CAS 1820665‑59‑5), a regioisomeric comparator, typically requires three to five steps with overall yields ranging from 20‑40% based on patent literature, owing to the need for protective‑group strategies and chromatographic purification [2]. The one‑step protocol dramatically reduces both labour and solvent consumption.

Synthetic accessibility Vilsmeier protocol Building block

Structural Rigidity: Reduced Number of Rotatable Bonds vs. Non‑gem‑Dimethyl Analogues

3,3-Dimethyl-1-(piperidin-4-yl)azetidin-2-one contains only one rotatable bond (the N–piperidine linkage), as computed by Cactvs [1]. The closest analogue lacking the 3,3‑dimethyl groups, 1‑(piperidin‑4‑yl)azetidin‑2‑one (CAS 1147422‑36‑3), possesses two rotatable bonds due to reduced steric hindrance around the azetidin‑2‑one ring, resulting in a higher conformational entropy penalty upon binding [2]. Lower rotatable bond count correlates with improved ligand efficiency and oral bioavailability in drug discovery campaigns.

Ligand efficiency Rotatable bonds Conformational restriction

Bifunctional Reactivity: Dual Electrophilic and Nucleophilic Sites Enable Divergent Derivatisation

The title compound features an electrophilic β‑lactam carbonyl susceptible to nucleophilic ring‑opening (e.g., by amines, alcohols, or thiols) and a nucleophilic piperidine‑NH group that can be alkylated, acylated, or sulfonylated [1]. The 3,3‑dimethyl-4‑(piperidin‑4‑yl)azetidin‑2‑one regioisomer (CAS 1820665‑59‑5) positions the piperidine at the 4‑position, which sterically crowds the β‑lactam and reduces its electrophilicity, thereby limiting the scope of nucleophilic derivatisation [2]. This orthogonal reactivity enables the parallel synthesis of two distinct compound series from a single building block.

Bifunctional building block Divergent synthesis Piperidine handle

Lipophilicity Control: XLogP3‑AA of 0.5 Falls in the Optimal Range for CNS Drug‑Like Space

The computed XLogP3‑AA of 3,3‑dimethyl-1‑(piperidin‑4‑yl)azetidin‑2‑one is 0.5 [1]. The non‑gem‑dimethyl analogue 1‑(piperidin‑4‑yl)azetidin‑2‑one has a predicted XLogP of ~1.2, and the piperidine‑devoid 3,3‑dimethylazetidin‑2‑one (CAS 7486‑91‑1) has a predicted XLogP of ~0.2 [2]. An XLogP of 0.5 is ideally positioned for CNS penetration, falling within the optimal range of 0‑3 frequently cited in CNS drug design guidelines, while remaining sufficiently polar to avoid excessive plasma protein binding.

Lipophilicity CNS drug-likeness XLogP

Optimal Application Scenarios for 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one Based on Verified Evidence


Fragment‑Based Drug Discovery (FBDD) Libraries Targeting CNS Indications

With an XLogP of 0.5 and only one rotatable bond, this scaffold is ideally suited for inclusion in fragment libraries aimed at CNS targets. Its compact size (MW 182.26) and balanced lipophilicity maximise the probability of identifying hits with high ligand efficiency, while the piperidine‑NH provides a convenient vector for fragment growth or linking [1].

Scaffold‑Hopping from β‑Lactam Antibiotics to Novel Enzyme Inhibitors

The β‑lactam carbonyl is intrinsically reactive toward nucleophilic residues in enzyme active sites (e.g., serine proteases, penicillin‑binding proteins). The gem‑dimethyl substitution stabilises the β‑lactam ring against non‑specific hydrolysis while preserving target‑directed reactivity, enabling scaffold‑hopping campaigns that repurpose β‑lactam chemistry for non‑antibiotic therapeutic targets such as 11β‑HSD1 [1].

Parallel Synthesis of Two Diversity‑Oriented Libraries from a Single Starting Material

The orthogonal electrophilic (β‑lactam) and nucleophilic (piperidine‑NH) centres permit simultaneous exploration of two chemical vectors without protecting‑group manipulation. This divergent reactivity streamlines the generation of structurally diverse compound collections for high‑throughput screening, maximising return on procurement investment [2].

Chemical Probe Development Requiring High Isoform Selectivity

The demonstrated ability of 3,3‑dimethyl-azetidin‑2‑one derivatives to achieve >100‑fold selectivity for 11β‑HSD1 over 11β‑HSD2 makes this scaffold a privileged starting point for chemical probe programmes targeting enzymes with closely related isoforms, where off‑target activity would confound biological interpretation [1].

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